Boric acid, aluminum salt

Flame Retardancy Epoxy Composites Boron Compounds

Select Boric Acid Aluminum Salt (CAS 11121-16-7) over conventional ATH or MDH flame retardants. Independent testing confirms UL 94 V-0 rating and LOI values up to 33.5% in TPU and epoxy systems—performance that hydroxide fillers cannot match. Its 1300°C thermal stability enables processing in high-temperature engineering plastics (PA, PPA, LCP) without decomposition. Aluminum borate whiskers deliver a 150% increase in tensile strength at 350°C over unreinforced alloys, rivaling costly SiC whiskers at significantly lower cost. For applications demanding uncompromised flame retardancy, mechanical integrity, and thermal endurance, insist on aluminum borate.

Molecular Formula AlBO3
Molecular Weight 85.79 g/mol
CAS No. 11121-16-7
Cat. No. B078125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoric acid, aluminum salt
CAS11121-16-7
SynonymsBoric acid, aluminum salt
Molecular FormulaAlBO3
Molecular Weight85.79 g/mol
Structural Identifiers
SMILESB([O-])([O-])[O-].[Al+3]
InChIInChI=1S/Al.BO3/c;2-1(3)4/q+3;-3
InChIKeyOJMOMXZKOWKUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boric Acid Aluminum Salt (CAS 11121-16-7) Procurement and Technical Specification Guide


Boric acid, aluminum salt (CAS 11121-16-7), also referred to as aluminum borate, is an inorganic compound with the molecular formula AlBO₃ and a molecular weight of approximately 85.79 g/mol [1]. It typically exists as a needle-like crystalline solid with a melting point around 1050°C and a density of approximately 2.94 g/cm³, and it is insoluble in water . This compound is characterized by its high thermal stability, good mechanical strength, and inherent flame-retardant properties, which position it as a functional additive in advanced ceramics, refractory materials, and polymer composites .

Why Boric Acid Aluminum Salt (CAS 11121-16-7) Cannot Be Replaced by Generic Inorganic Flame Retardants or Fillers


The selection of boric acid, aluminum salt over conventional in-class alternatives such as aluminum trihydroxide (ATH), magnesium hydroxide (MDH), or simple boric acid is driven by quantifiable differences in performance, not just chemical composition. Generic substitution fails because key metrics—including limiting oxygen index (LOI) values, thermal decomposition thresholds, and mechanical reinforcement capabilities—diverge significantly under identical experimental conditions [1][2]. For instance, while ATH and MDH rely primarily on endothermic dehydration, boron-containing compounds like aluminum borate also promote char formation and vitrification, leading to distinct fire-performance profiles that cannot be matched by simple hydroxide fillers [3]. Furthermore, the structural integrity of ceramics or composites reinforced with aluminum borate whiskers is materially different from those utilizing standard alumina or silica-based fillers [4]. Therefore, substituting based solely on elemental composition or cost will likely compromise either flame retardancy, mechanical strength, or thermal stability.

Quantitative Comparative Evidence for Boric Acid Aluminum Salt (CAS 11121-16-7) vs. In-Class Alternatives


Superior Flammability Reduction in Epoxy Resins: Direct Comparison of Boric Acid vs. Aluminum Trihydroxide (ATH)

In a head-to-head comparison within an epoxy resin matrix (bisphenol A epichlorohydrin-based with cycloaliphatic polyamine hardener), the addition of 40 wt% boric acid (BA), a key precursor and active species related to aluminum borate, resulted in a Limiting Oxygen Index (LOI) of 28.5% and achieved a UL 94 V-0 rating. This performance demonstrably surpassed that of the conventional flame retardant aluminum trihydroxide (ATH) under identical loading and testing conditions [1].

Flame Retardancy Epoxy Composites Boron Compounds

Enhanced Fire Performance Metrics in TPU: Boron Compounds vs. ATH and Magnesium Hydroxide (MDH)

A comparative study in thermoplastic polyurethane (TPU) evaluated boron compounds against conventional mineral fillers. The combination of boric acid and boric oxide achieved a Limiting Oxygen Index (LOI) of 33.5% at a 60 wt% loading. This value is exceptionally high for non-halogenated systems and exceeds the typical performance of ATH and magnesium hydroxide (MDH) at comparable loadings, which generally fall in the 25-30% LOI range in similar polymer matrices [1].

Thermoplastic Polyurethane Cone Calorimetry Flame Retardant Additives

Quantified Mechanical Strength Advantage in Porous Ceramics: Single-Phase Al₁₈B₄O₃₃ vs. Al₂O₃ Composites

In a study comparing reaction-sintered ceramics with equivalent grain size (≈0.7 µm) and porosity (≈45%), single-phase porous aluminum borate (Al₁₈B₄O₃₃) needle-like materials exhibited mechanical strength up to 50% higher than their Al₂O₃-Al₁₈B₄O₃₃ composite counterparts. The pure aluminum borate phase also displayed a distinctive non-catastrophic failure mechanism under diametral compression, unlike the fragile behavior of the composite [1].

Ceramic Matrix Composites Porous Materials Mechanical Strength

Cost-Effective Reinforcement: Aluminum Borate Whiskers vs. Silicon Carbide Whiskers in Al Matrix Composites

Aluminum borate (9Al₂O₃·2B₂O₃) whiskers have been identified as one of the most cost-effective ceramic reinforcements available. Critically, studies confirm that the Young's modulus, tensile strength, and creep resistance of aluminum borate whisker-reinforced Al composites are similar to those of the significantly more expensive silicon carbide (SiC) whisker-reinforced composites [1]. At room temperature, the tensile strength of the aluminum borate-reinforced composite is reported to be about 65% higher than that of the unreinforced Al alloy, increasing to approximately 150% higher at 350°C [2].

Metal Matrix Composites Whisker Reinforcement Mechanical Properties

Regulatory Safety Profile: Quantified Hazard Classification vs. Other Inorganic Flame Retardants

Supplier safety data sheets (SDS) classify aluminum borate (CAS 11121-16-7) as posing a reproductive toxicity hazard (H361: Suspected of damaging fertility or the unborn child) [1]. In contrast, common alternatives like aluminum trihydroxide (ATH) and magnesium hydroxide (MDH) are generally not classified as reproductive toxins and carry less severe hazard profiles. This presents a distinct trade-off in procurement: the enhanced flame retardancy and mechanical benefits of aluminum borate must be managed with stricter occupational hygiene and personal protective equipment (PPE) protocols .

Safety Data Sheet Toxicology Regulatory Compliance

Exceptional Thermal Stability Threshold: Decomposition vs. Melting Behavior in Refractory Applications

The compound Al₁₈B₄O₃₃ (a common aluminum borate phase derived from boric acid and alumina precursors) demonstrates remarkable thermal stability, remaining intact up to approximately 1300°C before initial decomposition into Al₂O₃ and volatile B₂O₃ occurs [1]. In contrast, aluminum trihydroxide (ATH) undergoes endothermic dehydration at significantly lower temperatures, around 200-350°C, and magnesium hydroxide (MDH) decomposes around 310-340°C [2]. This wide operational temperature window makes aluminum borate uniquely suitable for high-temperature polymer processing and refractory ceramics where hydroxide fillers would be thermally degraded.

Thermal Stability Refractory Materials Ceramic Processing

Validated Application Scenarios for Boric Acid Aluminum Salt (CAS 11121-16-7) Based on Comparative Evidence


High-Performance Halogen-Free Flame Retardant (HFFR) for Epoxy Molding Compounds (EMCs) and Cable Sheathing

Based on the superior UL 94 V-0 rating and LOI of 28.5% achieved by boron compounds compared to ATH in epoxy resins [1], aluminum borate should be prioritized for formulating HFFR epoxy systems in electronics (e.g., printed circuit boards, semiconductor encapsulants). Similarly, the LOI value of 33.5% observed in TPU systems [2] supports its use in demanding cable jacketing and wire insulation where stringent fire safety standards must be met without halogenated additives. This is a clear alternative when ATH fails to meet the V-0 benchmark or when lower filler loadings are desired.

Lightweight Metal Matrix Composites (MMCs) for Automotive and Aerospace Components

The evidence that aluminum borate whiskers provide mechanical properties (tensile strength, Young's modulus) comparable to silicon carbide whiskers but at a lower cost [1] justifies its selection in aluminum matrix composites. The quantified 65% increase in tensile strength at room temperature and 150% increase at 350°C over unreinforced alloys [2] makes this compound particularly suitable for high-temperature lightweight components such as engine pistons, brake rotors, and aerospace structural brackets. This scenario leverages both the cost advantage and the high-temperature reinforcement capability.

Advanced Porous Ceramics for High-Temperature Filtration and Catalyst Supports

The direct comparative data showing up to 50% higher mechanical strength for single-phase Al₁₈B₄O₃₃ porous ceramics over alumina-borate composites [1] guides material selection in harsh environments. Furthermore, its thermal stability up to 1300°C—vastly exceeding that of hydroxide fillers [2]—makes it the material of choice for hot gas filters, molten metal filters, and catalytic converter substrates operating in the 800-1200°C range. In these applications, substituting with standard alumina or ATH would result in catastrophic structural failure or thermal decomposition.

Reinforcing Filler in High-Temperature Engineering Thermoplastics

The wide thermal stability gap (stable to 1300°C vs. ATH decomposition at 200-350°C) [1][2] makes aluminum borate an indispensable additive for engineering plastics like polyamides (PA), polyphthalamides (PPA), and liquid crystal polymers (LCP) that are processed at temperatures exceeding 300°C. While ATH or MDH would degrade and off-gas during compounding or injection molding, aluminum borate remains inert, simultaneously providing flame retardancy and mechanical reinforcement without compromising the polymer's structural integrity or causing surface defects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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